molecular formula C12H17N3 B1498774 1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine CAS No. 60603-60-3

1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine

Cat. No.: B1498774
CAS No.: 60603-60-3
M. Wt: 203.28 g/mol
InChI Key: NZXOCEISVOCBCD-SECBINFHSA-N
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Description

1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions This compound is characterized by its unique structure, which includes a benzo[d]imidazole moiety attached to a 3-methylbutan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine can be synthesized through several synthetic routes. One common method involves the reaction of 1H-benzo[d]imidazole-2-carboxylic acid with 3-methylbutan-1-amine under dehydration conditions. The reaction typically requires a dehydrating agent such as thionyl chloride (SOCl₂) and a suitable solvent like dichloromethane (DCM). The reaction proceeds through the formation of an intermediate amide, which is then reduced to the final amine product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and optimized reaction conditions are employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used, often with the aid of a base.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Secondary or tertiary amines.

  • Substitution: Alkylated or amino-substituted imidazoles.

Scientific Research Applications

1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antitumor properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as tuberculosis and cancer.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring can bind to enzymes or receptors, modulating their activity. The exact mechanism may vary depending on the biological system and the specific application.

Comparison with Similar Compounds

1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine is compared to other similar compounds, such as:

  • 1-(1H-Imidazol-2-yl)-3-methylbutan-1-amine: Similar structure but lacks the benzene ring.

  • 1-(1H-Benzimidazol-2-yl)-2-methylpropan-1-amine: Similar imidazole core but different alkyl chain length.

  • 1-(1H-Benzimidazol-2-yl)-3-ethylbutan-1-amine: Similar imidazole core but different alkyl group.

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.

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Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-3-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-8(2)7-9(13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8-9H,7,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXOCEISVOCBCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=NC2=CC=CC=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60603-60-3
Record name α-(2-Methylpropyl)-1H-benzimidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60603-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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